Cephaprin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

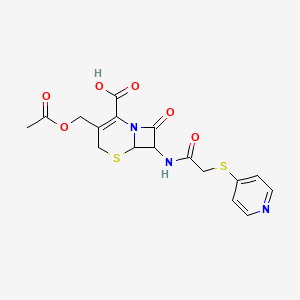

3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLLWWBDSUHNEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860266 | |

| Record name | 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205565-31-6 | |

| Record name | 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cephapirin's Assault on Bacterial Defenses: A Technical Deep-Dive into its Cell Wall Disruption Mechanism

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, on bacterial cell walls. This guide details the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate cephapirin's bactericidal effects.

Cephapirin exerts its bactericidal action by inhibiting the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall that provides structural integrity and protection.[1][2] This inhibition is achieved through the covalent acylation of penicillin-binding proteins (PBPs), enzymes essential for the transpeptidation step in peptidoglycan biosynthesis. The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[3][4]

Quantitative Efficacy of Cephapirin

The in-vitro efficacy of cephapirin is commonly determined by its minimum inhibitory concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Cephapirin against Various Bacterial Pathogens

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Mastitis Isolates | 0.25 | ≤ 0.5 | [5] |

| Coagulase-negative staphylococci | Mastitis Isolates | - | - | [6] |

| Streptococcus dysgalactiae | Mastitis Isolates | - | - | [6] |

| Streptococcus uberis | Mastitis Isolates | - | - | [6] |

| Escherichia coli | Mastitis Isolates | >64 | >64 | [6] |

| Klebsiella pneumoniae | Clinical Isolates | - | - | [1] |

| Enterococcus faecalis | Clinical Isolates | - | - | [7] |

| Pseudomonas aeruginosa | Clinical Isolates | - | - | [4] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that specific data was not available in the cited sources.

The Molecular Target: Penicillin-Binding Proteins (PBPs)

Cephapirin's primary targets are the penicillin-binding proteins (PBPs), a group of enzymes located on the inner membrane of the bacterial cell wall. These enzymes, including transpeptidases, are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its strength and rigidity.[3] By binding to and inactivating these essential enzymes, cephapirin effectively halts cell wall construction.[3]

While specific IC50 values for cephapirin's binding to individual PBPs are not extensively available in the public literature, the general mechanism involves the β-lactam ring of cephapirin forming a covalent bond with a serine residue in the active site of the PBP transpeptidase. This irreversible acylation inactivates the enzyme, preventing it from carrying out its function in cell wall synthesis.[8][9] The affinity of different β-lactam antibiotics for various PBPs can vary, influencing their spectrum of activity.[1][8]

Experimental Protocols

This section details the methodologies for key experiments used to study the mechanism of action of cephapirin.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is used to determine the binding affinity of cephapirin to various PBPs.

Workflow for Competitive PBP Binding Assay

Caption: Workflow for the competitive PBP binding assay.

Detailed Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with an appropriate buffer.

-

Resuspend the cells in buffer and lyse them using a method such as sonication or a French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a series of tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of cephapirin.

-

After a set incubation time, add a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to each tube to bind to any unoccupied PBPs.

-

Incubate to allow the labeled penicillin to bind.

-

-

Analysis:

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

Quantify the intensity of the fluorescent bands corresponding to each PBP.

-

The concentration of cephapirin that inhibits 50% of the binding of the fluorescent penicillin is the IC50 value, which reflects the binding affinity.[1][8]

-

Transpeptidase Inhibition Assay

This assay directly measures the inhibition of the transpeptidase activity of PBPs by cephapirin.

Logical Flow of Transpeptidase Inhibition Assay

Caption: Logical flow of a transpeptidase inhibition assay.

Detailed Methodology:

-

Preparation of Reagents:

-

Purify the target PBP transpeptidase from a bacterial source.

-

Synthesize or isolate the peptidoglycan precursor substrate (e.g., Lipid II).

-

Prepare a range of concentrations of cephapirin.

-

-

Assay Procedure:

-

In a reaction vessel, combine the purified PBP, the peptidoglycan precursor substrate, and a specific concentration of cephapirin.

-

Include control reactions with no inhibitor and with a known inhibitor.

-

Incubate the reaction mixture under optimal conditions for the enzyme.

-

-

Detection and Analysis:

-

Stop the reaction and quantify the amount of cross-linked peptidoglycan product formed. This can be achieved using methods such as high-performance liquid chromatography (HPLC) to separate the cross-linked product from the unreacted substrate, or by using radiolabeled substrates and measuring incorporation into a high-molecular-weight polymer.[2][10]

-

Determine the percentage of inhibition of transpeptidase activity at each cephapirin concentration.

-

Analysis of Bacterial Cell Wall Composition

This protocol is used to analyze the changes in the peptidoglycan structure of bacteria after treatment with cephapirin.

Workflow for Peptidoglycan Composition Analysis

Caption: Workflow for analyzing peptidoglycan composition.

Detailed Methodology:

-

Bacterial Culture and Treatment:

-

Grow a bacterial culture to mid-log phase.

-

Treat the culture with a sub-inhibitory concentration of cephapirin for a defined period.

-

Harvest the bacterial cells by centrifugation.

-

-

Peptidoglycan Isolation (Sacculi Preparation):

-

Resuspend the cell pellet and lyse the cells.

-

Isolate the insoluble peptidoglycan sacculi by treating the lysate with hot sodium dodecyl sulfate (B86663) (SDS) to remove other cellular components.

-

Wash the sacculi extensively to remove the SDS.

-

-

Muropeptide Analysis:

-

Digest the purified sacculi with a muramidase enzyme (e.g., mutanolysin or cellosyl) to break the glycan strands into muropeptide fragments.

-

Reduce the muropeptides with sodium borohydride.

-

Separate and identify the different muropeptide species using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).[11][12][13]

-

By comparing the muropeptide profiles of treated and untreated bacteria, changes in the degree of cross-linking and other structural modifications can be determined.

-

Conclusion

Cephapirin's mechanism of action is a well-defined process centered on the inhibition of bacterial cell wall synthesis. By targeting and irreversibly inactivating penicillin-binding proteins, cephapirin effectively halts the construction of the peptidoglycan layer, leading to bacterial cell death. The quantitative data on its minimum inhibitory concentrations underscore its efficacy, particularly against Gram-positive bacteria. The detailed experimental protocols provided in this guide offer a framework for the continued study and evaluation of this and other β-lactam antibiotics.

References

- 1. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 4. droracle.ai [droracle.ai]

- 5. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Cephapirin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, in various animal models. The information presented herein is crucial for understanding the drug's disposition, efficacy, and safety in veterinary medicine.

Introduction

Cephapirin is widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1] A thorough understanding of its pharmacokinetic (PK) and metabolic profile in different species is essential for optimizing dosage regimens, ensuring therapeutic success, and establishing appropriate withdrawal times to prevent drug residues in food products. This guide summarizes key quantitative data, details experimental protocols, and visualizes metabolic and experimental workflows.

Pharmacokinetics of Cephapirin in Animal Models

The pharmacokinetics of cephapirin have been studied in several animal species, including cattle, goats, dogs, mice, and rats. The drug's absorption, distribution, metabolism, and excretion are influenced by the species, route of administration, and physiological state of the animal.

Cephapirin is extensively used in dairy cows for the treatment of mastitis, primarily through intramammary (IMM) infusion.

Table 1: Pharmacokinetic Parameters of Cephapirin in Lactating Dairy Cows

| Administration Route | Dose | Matrix | Cmax (µg/mL) | Tmax (h) | T½ (h) | AUC (h·µg/mL) | Clearance | Reference |

| Intramammary | 200 mg (8-day extended therapy) | Milk | 128 ± 57 | - | 2.55 ± 0.40 | - | 0.053 ± 0.023 L/h | [2] |

| Intramammary | 275 mg/quarter (twice, 12h interval) | Milk (Healthy Quarters) | 1334.8 ± 1322.7 | - | 3.3 ± 0.33 | - | - | [3] |

| Intramammary | 275 mg/quarter (twice, 12h interval) | Milk (Infected Quarters) | 234.7 ± 141.4 | - | 4.8 ± 1.9 | - | - | [3] |

| Intramuscular | 10 mg/kg (four doses, 8h interval) | Serum (1st injection) | 13.3 | 0.17 | - | - | 760 ml/h/kg | [4] |

| Intramuscular | 10 mg/kg (four doses, 8h interval) | Serum (4th injection) | 15.8 | 0.33 | - | - | 760 ml/h/kg | [4] |

| Intramuscular | 10 mg/kg | Serum (Arthritic Calves) | 6.33 | 0.33 | 0.60 | - | 1593 ml/h/kg | [5] |

Following intramammary administration, cephapirin concentrations in milk can remain above the minimum inhibitory concentration (MIC) for common mastitis pathogens for an extended period.[2][6] Studies have shown that the elimination half-life may be longer in infected quarters compared to healthy ones.[3] When administered intramuscularly, cephapirin is rapidly absorbed, reaching peak serum concentrations within 20 minutes.[4][5]

The use of cephapirin in goats is often extra-label, making pharmacokinetic studies in this species particularly important for establishing safe and effective treatment protocols.

Table 2: Pharmacokinetic Parameters of Cephapirin in Dairy Goats

| Administration Route | Dose | Matrix | Cmax (µg/mL) | Tmax (h) | T½ (h) | AUC (h·µg/mL) | Reference |

| Intramammary | 300 mg (benzathine salt) | Plasma | 0.073 | 7.06 | 6.98 | 1.06 | [7] |

Studies on intramammary administration of cephapirin benzathine in lactating does show a mean maximum plasma concentration of 0.073 µg/mL at approximately 7 hours post-administration.[7] The depletion of cephapirin from goat milk has also been investigated to ensure food safety.[8]

Comparative pharmacokinetic studies in laboratory animals have been instrumental in understanding the metabolism and disposition of cephapirin.

Table 3: Plasma Concentrations and Urinary Excretion of Cephapirin and Desacetylcephapirin (B1204039) in Mice (30 min after 200 mg/kg SC dose)

| Analyte | Plasma Concentration (µg/mL) | Cumulative Urinary Excretion (% of dose) | Reference |

| Cephapirin | 33.1 ± 1.1 | 20.0 | [9] |

| Desacetylcephapirin | 106.7 ± 9.3 | 39.8 | [9] |

In mice, the deacetylation of cephapirin is rapid, leading to significantly higher plasma levels of the desacetyl metabolite compared to the parent drug shortly after administration.[9] Comparative studies indicate that the rate and extent of deacetylation decrease from rodents to dogs to humans.[10]

Metabolism of Cephapirin

The primary metabolic pathway for cephapirin across all studied animal species is deacetylation to its major and microbiologically active metabolite, desacetylcephapirin.[10][11][12] This conversion can occur in plasma, liver, and kidneys.[13] In some species, like rats, a trace amount of a third active component, cephapirin lactone, has been identified in urine.[9] The desacetyl metabolite generally exhibits lower antibacterial activity than the parent compound.[1]

Caption: Metabolic pathway of cephapirin in animal models.

Experimental Protocols

The following sections detail the methodologies commonly employed in the pharmacokinetic and metabolism studies of cephapirin.

-

Cattle: Healthy and mastitic lactating Holstein-Friesian or other dairy breeds are commonly used.[2][3][4] For intramammary studies, commercially available cephapirin sodium infusions are administered into each quarter after milking.[2][3] For intramuscular studies, cephapirin sodium is injected at a specified dosage.[4]

-

Goats: Healthy lactating does, such as Saanen-Alpine crossbreeds, are used.[14] Intramammary infusions of cephapirin benzathine are administered into each half of the udder.[7]

-

Laboratory Animals: Mice, rats, and dogs are used in comparative studies. Administration is typically subcutaneous or intravenous.[9]

-

Blood: Blood samples are collected from the jugular or other appropriate veins into heparinized or EDTA tubes at predetermined time points before and after drug administration. Plasma or serum is separated by centrifugation and stored at -20°C or lower until analysis.[4][7]

-

Milk: Foremilk, bucket milk, or strippings are collected from individual quarters or as a composite sample at various time points post-infusion.[2][3][15] Samples are stored frozen until analysis.

-

Urine: Urine is collected via catheterization or in metabolism cages over specified intervals.[4][9]

-

Tissues: In terminal studies, tissues such as kidney, liver, and muscle are collected to determine drug distribution and residue levels.[16]

The quantification of cephapirin and its metabolites in biological matrices is predominantly performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[2][3][17]

-

Sample Preparation:

-

Milk: Protein precipitation with acids (e.g., trichloroacetic acid) or organic solvents (e.g., acetonitrile) is a common first step.[3] This is often followed by solid-phase extraction (SPE) for cleanup and concentration of the analytes.[3][17]

-

Plasma/Serum: Similar to milk, protein precipitation is typically employed.[7]

-

Urine and Feces: Extraction with a buffer and methanol (B129727) mixture, followed by SPE cleanup, has been described.[17]

-

-

Chromatographic Conditions:

-

HPLC/UPLC: Reversed-phase columns (e.g., C18) are commonly used.[17][18]

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[17][18]

-

-

Detection:

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. Elimination kinetics of cephapirin sodium in milk after an 8-day extended therapy program of daily intramammary infusion in healthy lactating Holstein-Friesian cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of sodium cephapirin in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and synovial fluid concentrations of cephapirin in calves with suppurative arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmacokinetics of long-acting cephapirin and cloxacillin after intramammary administration in dairy goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Depletion of antibiotics from the mammary gland of goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cephapirin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 14. nmconline.org [nmconline.org]

- 15. Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Bactericidal Efficacy of Cephapirin Against Gram-Positive Bacteria: A Technical Guide

Abstract: Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, demonstrates significant bactericidal activity against a wide spectrum of gram-positive bacteria.[1] Derived from 7-aminocephalosporanic acid, its primary application lies in veterinary medicine, particularly in the treatment of bovine mastitis caused by susceptible strains of Staphylococcus aureus and Streptococcus agalactiae.[2][3][4] This technical guide provides an in-depth analysis of Cephapirin's mechanism of action, its quantitative bactericidal activity, detailed experimental protocols for its evaluation, and the mechanisms by which bacteria develop resistance. The information is intended for researchers, scientists, and professionals in drug development engaged in the study of antimicrobial agents.

Mechanism of Action

Cephapirin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Like other β-lactam antibiotics, its molecular structure allows it to bind to and inactivate penicillin-binding proteins (PBPs).[1][5][7] These enzymes, such as transpeptidases, are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[7][8] By disrupting the cross-linking of peptidoglycan chains, Cephapirin compromises the cell wall's strength and rigidity.[1] This leads to cell lysis and death, particularly in rapidly dividing bacteria.[1][8]

Quantitative Bactericidal Activity

The in vitro efficacy of Cephapirin is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Cephapirin has demonstrated potent activity against a range of gram-positive pathogens.

| Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Notes |

| Staphylococcus aureus | 0.09 - 12.5 | Effective against both penicillin-susceptible and penicillin-resistant strains.[9][10] The MIC90 for 41 field strains was 0.25 µg/mL.[11] |

| Staphylococcus epidermidis | < 1.0 | Highly susceptible.[9][12] |

| Streptococcus agalactiae | Not specified, but highly active against. | A primary target for mastitis treatment.[2][3] |

| Streptococcus pyogenes | < 1.0 | Highly susceptible.[9][12] |

| Streptococcus viridans | < 1.0 | Highly susceptible.[9][12] |

| Diplococcus pneumoniae | < 1.0 | Highly susceptible.[9][12] |

| Enterococcus species | 25.0 | Requires a significantly higher concentration for inhibition compared to other gram-positive cocci.[9][12] |

Detailed Experimental Protocols

Accurate assessment of Cephapirin's bactericidal activity requires standardized and reproducible experimental methods. The following protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution

This method determines the lowest concentration of Cephapirin that inhibits bacterial growth in a liquid medium.

Materials:

-

Cephapirin analytical standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Gram-positive bacterial isolate

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C)

Procedure:

-

Prepare Cephapirin Stock Solution: Create a high-concentration stock solution of Cephapirin (e.g., 1280 µg/mL) in an appropriate solvent.[13]

-

Prepare Serial Dilutions: Perform a two-fold serial dilution of the Cephapirin stock solution across the wells of a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.

-

Prepare Inoculum: From a fresh culture (18-24 hours), suspend several colonies of the test bacterium in sterile saline.[13] Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] This can be verified using a spectrophotometer.

-

Dilute Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate containing the Cephapirin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[13]

-

Reading the MIC: Following incubation, determine the MIC by visually identifying the lowest concentration of Cephapirin that completely inhibits visible bacterial growth.[13]

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antibiotic kills a bacterial population over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cephapirin solution at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC)

-

Culture tubes and appropriate growth medium (e.g., CAMHB)

-

Incubator with shaking capability

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: Grow the test organism in broth to the early logarithmic phase. Dilute the culture to a standardized starting concentration (e.g., 10⁵ to 10⁶ CFU/mL).

-

Exposure: Add Cephapirin to separate culture tubes at concentrations corresponding to multiples of the MIC. Include a drug-free control tube.

-

Incubation and Sampling: Incubate all tubes at 35-37°C, typically with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar.

-

Colony Counting: Incubate the plates for 18-24 hours, then count the number of viable colonies (CFU/mL) for each time point and concentration.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cephapirin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Mechanisms of Resistance

The emergence of resistance to β-lactam antibiotics, including Cephapirin, is a significant clinical challenge. In gram-positive bacteria, resistance primarily occurs through two mechanisms.[7][14][15]

-

Enzymatic Degradation: Bacteria may produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of the cephalosporin, rendering the antibiotic inactive.[7][15] In gram-positive organisms, these enzymes are often extracellular.[7]

-

Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cephapirin.[7][15] This modification prevents the antibiotic from effectively inhibiting cell wall synthesis, allowing the bacterium to survive.[7]

Conclusion

Cephapirin remains a potent bactericidal agent against a variety of clinically relevant gram-positive bacteria, particularly staphylococci and streptococci. Its efficacy is rooted in the targeted inhibition of bacterial cell wall synthesis. Understanding the quantitative measures of its activity, the standardized protocols for its evaluation, and the biochemical pathways of resistance is essential for its effective use in therapeutic applications and for the development of future antimicrobial strategies.

References

- 1. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. drugs.com [drugs.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Cephapirin - Humanitas.net [humanitas.net]

- 7. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Cephapirin: In Vitro Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of a new cephalosporin antibiotic, cephapirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cephapirin: in vitro antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Mechanisms and implications of antibiotic resistance in gram-positive bacterial strains | Cellular and Molecular Biology [cellmolbiol.org]

- 15. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Cephapirin's Affinity for Penicillin-Binding Proteins (PBPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, an essential component of the bacterial cell wall. The inhibition of PBPs by Cephapirin disrupts the integrity of the cell wall, leading to cell lysis and death. This technical guide provides a comprehensive overview of the binding affinity of cephalosporins to PBPs, with a focus on Cephapirin. Due to a scarcity of publicly available quantitative binding data for Cephapirin, this guide incorporates data from other first-generation cephalosporins, such as Cefazolin and Cephalothin, to provide a comparative framework for understanding its potential PBP interaction profile.

Quantitative Binding Data: A Comparative Analysis

The affinity of a β-lactam antibiotic for a specific PBP is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin derivative to that PBP. A lower IC50 value indicates a higher binding affinity.

| Cephalosporin | Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| Cefazolin | Staphylococcus aureus | PBP 2 | 0.078[1] |

| Cefazolin | Staphylococcus aureus | PBP 4 | >30[1] |

| Cephalothin | Streptococcus pneumoniae D39 | PBP 1a | -[2] |

| Cephalothin | Streptococcus pneumoniae D39 | PBP 1b | -[2] |

| Cephalothin | Streptococcus pneumoniae D39 | PBP 3 | -[2] |

Note: The IC50 for Cephalothin's inhibition of PBP1a, PBP1b, and PBP3 in Streptococcus pneumoniae D39 indicated that the IC50 for PBP3 was two-fold lower than that for PBP1a and PBP1b, though specific values were not provided in the source material.[2] It is also known that methicillin-resistant S. aureus (MRSA) possesses a modified PBP, PBP2a, which has a low affinity for many β-lactam antibiotics, including Cephapirin.

Mechanism of Action: PBP Inhibition

The bactericidal action of Cephapirin is initiated by the covalent binding of the antibiotic to the active site of essential PBPs. The β-lactam ring of Cephapirin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to fit into the PBP's active site. A serine residue within the active site attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, long-lived acyl-enzyme complex. This effectively inactivates the PBP, halting the transpeptidation reaction required for cross-linking the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis.

Mechanism of PBP inhibition by Cephapirin.

Experimental Protocols: Competitive PBP Binding Assay

The determination of the binding affinity of Cephapirin for various PBPs is typically performed using a competitive binding assay. This method measures the ability of the unlabeled antibiotic to compete with a labeled penicillin derivative for binding to PBPs in bacterial membranes.

Preparation of Bacterial Membranes

-

Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: The bacterial cells are harvested by centrifugation.

-

Cell Lysis: The cell pellet is resuspended in a buffer and the cells are lysed to release their contents. Common methods include sonication or using a French press.

-

Membrane Isolation: The membrane fraction, which contains the PBPs, is separated from the soluble cytoplasmic components via ultracentrifugation. The resulting membrane pellet is washed and resuspended in a storage buffer.

-

Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay.

Competitive Binding Assay

-

Incubation with Test Antibiotic: A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of unlabeled Cephapirin for a specific time and at a controlled temperature (e.g., 30 minutes at 37°C) to allow the antibiotic to bind to the PBPs.[3]

-

Labeling with a Reporter Ligand: After the initial incubation, a fixed, saturating concentration of a labeled penicillin derivative is added to the mixture. This is often a radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a fluorescently labeled penicillin (e.g., Bocillin-FL). The labeled penicillin will bind to any PBPs that have not been bound by Cephapirin.

-

Termination of Reaction: The binding reaction is stopped, often by the addition of an excess of unlabeled penicillin G followed by centrifugation to pellet the membranes.

Detection and Quantification

-

Separation of PBPs: The proteins in the membrane samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization:

-

Quantification: The intensity of the band corresponding to each PBP is quantified using densitometry or fluorescence imaging software.

Data Analysis

-

The amount of labeled penicillin bound to each PBP is plotted against the concentration of Cephapirin.

-

The IC50 value is determined from the resulting dose-response curve as the concentration of Cephapirin that causes a 50% reduction in the binding of the labeled penicillin.[4][5]

Experimental workflow for the competitive PBP binding assay.

Conclusion

Cephapirin, as a first-generation cephalosporin, is understood to exert its antibacterial activity through the inhibition of essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. While specific quantitative data on the binding affinity of Cephapirin to individual PBPs is limited, the methodologies for determining these crucial parameters are well-established. The provided comparative data for other first-generation cephalosporins offers a valuable, albeit indirect, insight into its likely targets. Further research to elucidate the precise PBP binding profile of Cephapirin would be beneficial for a more complete understanding of its spectrum of activity and for the continued development of effective antimicrobial strategies.

References

- 1. Effects of Neutrophils on Cefazolin Activity and Penicillin-Binding Proteins in Staphylococcus aureus Abscesses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Degradation pathways of Cephapirin under laboratory conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Cephapirin (B1668819) under various laboratory conditions. Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation through several mechanisms, including hydrolysis, and in the presence of biological matrices. Understanding these degradation pathways is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations, as well as for developing accurate analytical methods for its quantification in biological and environmental samples.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics like Cephapirin. The strained β-lactam ring is susceptible to cleavage under both acidic and alkaline conditions, as well as at neutral pH.

Alkaline and Acidic Conditions

Cephapirin demonstrates significant instability in alkaline environments, leading to rapid and complete degradation.[1][2] Studies have shown that at a highly alkaline pH (e.g., pH 12.5), there is substantial degradation within a short period.[1] The degradation process in alkaline and acidic solutions results in the formation of inactive degradation products.[1][2] While stable in the pH range of 1-9, significant degradation is observed at highly alkaline pH levels.[1]

Neutral Conditions

Under neutral pH conditions and at room temperature (22 ± 1 °C), Cephapirin exhibits moderate stability with a reported half-life of approximately 3 days.[1]

Key Hydrolytic Degradation Products

The primary metabolic transformation of Cephapirin in various species, including mice, rats, dogs, and humans, is its deacetylation to desacetylcephapirin (B1204039).[3][4] This metabolite has been identified as a major residue in bovine milk along with the parent drug.[5] Further hydrolysis of the β-lactam ring can occur.

Degradation in Biological Matrices

The degradation of Cephapirin is accelerated in the presence of biological materials, such as kidney extract.

In kidney extract, Cephapirin undergoes immediate and complete degradation.[1][2] This process yields both previously reported metabolites and newly identified degradation products.[1][2] The conditions often used during the analysis of Cephapirin can lead to its rapid degradation, potentially resulting in an underestimation of its actual concentration.[1][2]

Quantitative Data Summary

The following table summarizes the key degradation products of Cephapirin identified under various laboratory conditions.

| Degradation Condition | Key Degradation Products | Analytical Techniques Used | Reference |

| Alkaline Solution | Inactive degradation products | LC-ToF/MS, NMR, Microbiological techniques | [1][2] |

| Acidic Solution | Inactive degradation products | LC-ToF/MS, NMR, Microbiological techniques | [1][2] |

| Kidney Extract | Previously reported metabolites and newly identified products | LC-ToF/MS, NMR, Microbiological techniques | [1][2][6] |

| In vivo (mice, rats, dogs, humans) | Desacetylcephapirin | Pharmacokinetic analyses | [3][4] |

| Bovine Milk | Desacetylcephapirin, Methylcephapirin | LC-MS/MS with electrospray ionization | [5] |

Experimental Protocols

Study of Degradation in Kidney Extract and Alkaline/Acidic Solutions

Objective: To identify degradation products of Cephapirin at physiological temperatures in kidney extract and in alkaline and acidic solutions.[1][2]

Methodology:

-

Sample Preparation: Blank and spiked samples of Cephapirin were prepared in kidney extract, alkaline solution, and acidic solution.[6]

-

Incubation: Samples were incubated at 37°C for a duration ranging from 0 to 72 hours.[6]

-

Analysis: The resulting degradation products were detected and identified using a combination of advanced analytical techniques:

-

LC-ToF/MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry): Used for the detection and identification of degradation products based on their exact mass and isotope ratio.[1][2][6]

-

NMR (Nuclear Magnetic Resonance): Provided structural information for the identification of the degradation products.[1][2][6]

-

Microbiological Techniques: Assessed the microbial activity of the degradation products.[1][2][6]

-

LC-QqQ/MS (Liquid Chromatography-Triple Quadrupole Mass Spectrometry): Used for fragmentation analysis to further elucidate the structure of the degradation products.[6]

-

-

Data Analysis: Chromatograms of blank samples were subtracted from those of spiked samples to identify the degradation products.[6]

Analysis of Cephapirin and its Metabolites in Bovine Milk

Objective: To identify Cephapirin metabolites and degradants in milk from cows dosed with Cephapirin.[5]

Methodology:

-

Sample Source: Milk samples were collected from cows that had been administered Cephapirin.[5]

-

Analytical Technique: Liquid chromatography-ion trap tandem mass spectrometry (LC-MS/MS) with electrospray ionization was employed for the analysis.[5]

-

Detection: The method was capable of detecting both Cephapirin and desacetylcephapirin at a limit of approximately 1 ng/mL in milk.[5]

Visualizing Degradation and Experimental Workflows

General Hydrolytic Degradation Pathway of Cephapirin

Caption: Simplified hydrolytic degradation pathways of Cephapirin.

Experimental Workflow for Degradation Product Identification

Caption: Workflow for identifying Cephapirin degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. edepot.wur.nl [edepot.wur.nl]

Methodological & Application

Protocol for Cephapirin Susceptibility Testing Using Disk Diffusion

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin is a first-generation cephalosporin (B10832234) antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. In veterinary medicine, it is frequently used to treat infections, particularly mastitis in dairy cattle. Accurate determination of bacterial susceptibility to Cephapirin is crucial for effective treatment and for monitoring the emergence of resistance. The disk diffusion method, also known as the Kirby-Bauer test, is a widely accepted and standardized method for in vitro susceptibility testing. This document provides a detailed protocol for performing Cephapirin susceptibility testing using the disk diffusion method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically the VET01S document for veterinary pathogens.

Principle of the Disk Diffusion Method

The disk diffusion method involves placing a paper disk impregnated with a specific concentration of an antibiotic onto an agar (B569324) plate that has been uniformly inoculated with a standardized suspension of the bacterium to be tested. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism. By comparing the measured zone diameter to established interpretive criteria, the organism can be categorized as susceptible, intermediate, or resistant to the antibiotic.

Materials and Reagents

-

Cephapirin antimicrobial susceptibility test disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm diameter)

-

Sterile saline or Mueller-Hinton broth

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Bacterial isolates for testing

-

Quality control (QC) strain: Staphylococcus aureus ATCC® 25923™

-

Incubator (35 ± 2 °C)

-

Calipers or a ruler for measuring zone diameters

-

Vortex mixer

-

Sterile loops and pipettes

Experimental Protocol

Inoculum Preparation

-

From a pure, overnight culture of the test organism on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphological type using a sterile loop.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.

-

Vortex the tube to create a smooth, homogeneous suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a spectrophotometer. The final inoculum density should be approximately 1-2 x 10⁸ CFU/mL.

Inoculation of Agar Plates

-

Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

-

Rotate the swab several times against the inner wall of the tube above the liquid level to remove excess inoculum.

-

Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar, but no longer than 15 minutes, before applying the antibiotic disks.

Application of Cephapirin Disks

-

Using sterile forceps or a disk dispenser, aseptically place a 30 µg Cephapirin disk onto the surface of the inoculated MHA plate.

-

Gently press the disk down to ensure complete contact with the agar surface.

-

If multiple antibiotic disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center to prevent overlapping of the inhibition zones.

Incubation

-

Invert the plates and place them in an incubator at 35 ± 2 °C within 15 minutes of disk application.

-

Incubate the plates for 16-20 hours in ambient air.

Measurement and Interpretation of Results

-

After the incubation period, examine the plates for a uniform lawn of bacterial growth.

-

Measure the diameter of the zone of complete growth inhibition around the Cephapirin disk to the nearest millimeter (mm) using calipers or a ruler. The measurement should be taken from the underside of the plate.

-

Interpret the results by comparing the measured zone diameter to the interpretive criteria provided in Table 1.

Data Presentation

Table 1: Interpretive Criteria for Cephapirin Disk Diffusion Testing against Staphylococcus spp. from Veterinary Sources

| Disk Concentration | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Intermediate (I) | Zone Diameter (mm) - Resistant (R) |

| 30 µg | ≥ 19 | 16 - 18 | ≤ 15 |

Note: These breakpoints are based on CLSI guidelines for veterinary pathogens and are intended for the interpretation of susceptibility of Staphylococcus spp. to Cephapirin.

Quality Control

Quality Control Strain

Staphylococcus aureus ATCC® 25923™ should be used as the quality control (QC) strain for Cephapirin disk diffusion susceptibility testing.

QC Testing Procedure

The QC strain should be tested with each new batch of MHA plates and Cephapirin disks, and at least weekly as part of a routine quality assurance program. The procedure for testing the QC strain is the same as for the test isolates.

QC Data Interpretation

The zone of inhibition for the QC strain should be measured and recorded. The result must fall within the acceptable range specified in Table 2. If the QC result is outside the acceptable range, the test results for the clinical isolates are considered invalid, and an investigation into the source of the error must be conducted before re-testing.

Table 2: Quality Control Range for Cephapirin Disk Diffusion Testing using Staphylococcus aureus ATCC® 25923™

| QC Strain | Disk Concentration | Acceptable Zone Diameter Range (mm) |

| Staphylococcus aureus ATCC® 25923™ | 30 µg | 25 - 37 |

Visualization of Experimental Workflow

Caption: Workflow for Cephapirin Disk Diffusion Susceptibility Testing.

Logical Relationship of Interpretation

Caption: Interpretation logic for Cephapirin susceptibility based on zone diameter.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cephapirin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic utilized in veterinary medicine, primarily for treating bacterial infections such as mastitis in dairy cattle.[1] The monitoring of cephapirin residues is crucial to ensure food safety, prevent allergic reactions in consumers, and combat the rise of antibiotic resistance.[2] High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and accurate method for the quantification of cephapirin in various matrices.[1] This document provides a detailed protocol for the quantification of cephapirin, adaptable for different sample types, based on established and validated methods.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle involves the separation of cephapirin from other components in the sample matrix based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quantification is achieved by comparing the peak area of cephapirin in the sample to that of a known concentration standard. For enhanced sensitivity and selectivity, particularly at trace levels, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.[3][4]

Chromatographic Conditions

Optimal separation of cephapirin is achieved using a C18 column with a gradient or isocratic elution. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Table 1: HPLC and UPLC-MS/MS Chromatographic Conditions for Cephapirin Analysis

| Parameter | HPLC Method | UPLC-MS/MS Method |

| Column | SMT O-5-100 or equivalent C18 column | XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[3][5] |

| Mobile Phase A | 9mM Sodium dodecylsulfonic acid/18mM H3PO4[6] | 0.15% Formic acid in Water[3][5] |

| Mobile Phase B | Acetonitrile[6] | Acetonitrile[3][5] |

| Gradient | 35% Acetonitrile / 65% Mobile Phase A (Isocratic)[6] | Gradient elution (see original method for details)[3] |

| Flow Rate | 1.0 mL/min[6] | 0.6 mL/min[3][5] |

| Injection Volume | 200 µL[6] | 50 µL[3] |

| Column Temperature | Ambient | 40 °C[3][5] |

| Detector | UV at 290 nm[6] | Triple Quadrupole Mass Spectrometer[3][4] |

Method Validation Parameters

The described HPLC methods have been validated to ensure their reliability for the intended application. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Data

| Validation Parameter | Result |

| Linearity (Range) | 0.4 to 1.5 ppb (r² > 0.99)[3][4] |

| Limit of Detection (LOD) | 0.15 ppb[3][5][7] |

| Limit of Quantification (LOQ) | 0.4 ppb[3][5][7] |

| Accuracy (% Recovery) | 80% to 120%[3][4] |

| Precision (%RSD) | < 5%[3] |

Experimental Protocols

Materials and Reagents

-

Cephapirin Sodium analytical standard[8]

-

Acetonitrile (HPLC grade)[1]

-

Methanol (HPLC grade)[1]

-

Formic acid[3]

-

Deionized water

-

Solid-Phase Extraction (SPE) C18 cartridges[1]

-

0.45 µm syringe filters[3]

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Cephapirin Sodium standard in deionized water.[9]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation (Example for Milk Samples)

-

Deproteination: To 10 mL of milk sample, add 20 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.[1]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[1]

-

Extraction: Decant the supernatant into a clean tube.[1]

-

Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the extracted sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the cephapirin with a suitable solvent (e.g., methanol or acetonitrile).

-

-

Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[3]

Experimental Workflow

Caption: Workflow for Cephapirin quantification by HPLC.

Logical Relationship of Method Components

Caption: Logical relationship of the analytical method components.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. separationmethods.com [separationmethods.com]

- 7. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. セファピリンナトリウム analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cephapirin against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin is a first-generation cephalosporin (B10832234) antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall. Staphylococcus aureus is a significant pathogen responsible for a wide array of infections, and monitoring its susceptibility to antimicrobial agents like Cephapirin is crucial for effective treatment and resistance management. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of Cephapirin against S. aureus using broth microdilution and agar (B569324) dilution methods, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Assays

The MIC is determined by exposing a standardized bacterial inoculum to a range of Cephapirin concentrations. The two primary methods for this are:

-

Broth Microdilution: A standardized suspension of S. aureus is inoculated into wells of a microtiter plate containing serial dilutions of Cephapirin in a liquid growth medium. Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of Cephapirin at which no growth is observed.

-

Agar Dilution: Serial dilutions of Cephapirin are incorporated into molten agar and poured into petri dishes. A standardized inoculum of S. aureus is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Cephapirin that inhibits the visible growth of the bacteria on the agar surface.

Data Presentation

The following table summarizes the expected MIC values for quality control and interpretation. It is important to note that while Staphylococcus aureus ATCC® 29213™ is a standard quality control strain for susceptibility testing, an official MIC quality control range for Cephapirin is not currently published by CLSI or EUCAST. The provided range is based on available scientific literature.

| Organism | Antimicrobial Agent | MIC Range (µg/mL) | Interpretive Criteria (µg/mL)¹ |

| Staphylococcus aureus ATCC® 29213™ | Cephapirin | 0.12 - 1.0 | Not formally established |

| Staphylococcus aureus (Clinical Isolate) | Cephapirin | Variable | ≤ 8 (Susceptible) |

| 16 (Intermediate) | |||

| ≥ 32 (Resistant) |

¹Interpretive criteria are often derived from veterinary medicine for mastitis isolates and may be used as a reference.

Experimental Protocols

Broth Microdilution Method

This protocol is based on the CLSI M07 guidelines.

4.1.1 Materials and Reagents

-

Cephapirin analytical standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Staphylococcus aureus isolate (clinical or quality control strain, e.g., ATCC® 29213™)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

4.1.2 Procedure

-

Preparation of Cephapirin Stock Solution: Prepare a stock solution of Cephapirin at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

-

Preparation of Cephapirin Dilutions: Perform serial two-fold dilutions of the Cephapirin stock solution in CAMHB in a separate 96-well plate to achieve a concentration range, for example, from 64 µg/mL to 0.06 µg/mL.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A 1:150 dilution of the 0.5 McFarland suspension is a common starting point.

-

-

Inoculation of Microtiter Plate:

-

Transfer 50 µL of the appropriate Cephapirin dilutions to the wells of a new 96-well microtiter plate.

-

Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL per well.

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cephapirin that shows no visible bacterial growth.

Agar Dilution Method

This protocol is based on the CLSI M07 guidelines.

4.2.1 Materials and Reagents

-

Cephapirin analytical standard

-

Mueller-Hinton Agar (MHA)

-

Staphylococcus aureus isolate (clinical or quality control strain, e.g., ATCC® 29213™)

-

Sterile petri dishes

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or PBS

-

Incubator (35°C ± 2°C)

-

Inoculator (e.g., multipoint replicator)

4.2.2 Procedure

-

Preparation of Cephapirin-Containing Agar Plates:

-

Prepare a series of Cephapirin stock solutions at 10 times the final desired concentrations.

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Add 1 part of each Cephapirin stock solution to 9 parts of molten MHA to create a series of plates with the desired final concentrations of the antibiotic.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare the S. aureus inoculum as described for the broth microdilution method (Section 4.1.2, step 3), adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation of Agar Plates:

-

Using a multipoint replicator, spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, the MIC is the lowest concentration of Cephapirin that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Caption: Workflow for MIC determination using the broth microdilution method.

Caption: Logical relationship for determining the Minimum Inhibitory Concentration.

Application Notes and Protocols for Cephapirin in Bovine Mastitis Experimental Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, in bovine mastitis experimental models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to aid in the design and execution of research studies.

Introduction

Cephapirin is a bactericidal antibiotic that inhibits bacterial cell wall synthesis.[1] It is effective against a range of Gram-positive and some Gram-negative bacteria, making it a valuable tool for treating bovine mastitis, a prevalent and costly disease in the dairy industry.[2][3] In research settings, cephapirin is often used to evaluate the efficacy of new antimicrobial therapies and to study the pathophysiology of mastitis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on cephapirin in bovine mastitis models.

Table 1: Pharmacokinetics of Cephapirin in Lactating Dairy Cows

| Parameter | Value | Conditions | Citation |

| Intramuscular (IM) Administration (10 mg/kg) | |||

| Mean Peak Serum Concentration (1st injection) | 13.3 µg/mL (at 10 minutes) | 4 consecutive doses at 8-hour intervals | [4] |

| Mean Peak Serum Concentration (4th injection) | 15.8 µg/mL (at 20 minutes) | 4 consecutive doses at 8-hour intervals | [4] |

| Elimination Rate Constant | 0.66/h | - | [4] |

| Plasma Clearance | 760 ml/h/kg | - | [4] |

| Mean Peak Concentration in Normal Milk | 0.11 µg/mL (at 2 hours post-injection) | - | [4] |

| Mean Peak Concentration in Mastitic Milk | 0.18 µg/mL (at 4 hours post-injection) | - | [4] |

| Intramammary (IMM) Administration (200 mg) | |||

| Maximum Milk Concentration | 128 ± 57 µg/mL | 8 daily infusions | [5] |

| Elimination Half-life from Milk | 2.55 ± 0.40 h | 8 daily infusions | [5] |

| Intramammary (IMM) Administration (275 mg) | |||

| Mean Maximum Milk Concentration (Healthy Quarters) | 1334.8 ± 1322.7 µg/mL | Twice at 12-hour intervals | [6] |

| Time Above MIC90 (Infected Quarters) | 35 ± 8 hours | Staph. aureus infection (MIC90 = 0.25 µg/mL) | [7] |

Table 2: In Vitro Activity of Cephapirin Against Bovine Mastitis Pathogens

| Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |

| Staphylococcus aureus | - | - | 0.25 | [7] |

| Streptococcus agalactiae | - | - | - | [2][8] |

| Streptococcus dysgalactiae | - | Lowest MICs among Streptococci | - | [9] |

| Streptococcus uberis | - | Higher MICs than S. dysgalactiae | - | [9] |

Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and geographic locations. Cephapirin is known to be highly active against Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains.[2][8]

Table 3: Efficacy of Cephapirin in Experimental and Clinical Mastitis Models

| Study Type | Pathogen | Treatment Protocol | Bacteriological Cure Rate | Clinical Cure Rate | Citation |

| Experimental Infection (Heifers) | Staphylococcus aureus | 300 mg cephapirin benzathine (dry cow product) | All treated quarters bacteriologically negative at calving and 2 months post-calving | Not specified | [10] |

| Chronic Infection (Lactating Cows) | Staphylococcus aureus | 200 mg cephapirin sodium BID for 5 days | 25.8% (cow cure rate) | Not specified | [11] |

| Chronic Infection (Lactating Cows) | Staphylococcus aureus | 200 mg cephapirin sodium BID for 5 days | 77.6% (quarter cure rate at first post-treatment sampling) | Not specified | [11] |

| Clinical Mastitis (Lactating Cows) | Streptococcus spp. | 200 mg cephapirin sodium intramammary | Significantly higher than supportive treatment alone | Significantly higher than supportive treatment alone | [12] |

| Nonsevere Clinical Mastitis | Gram-positive pathogens | 300 mg cephapirin sodium + 20 mg prednisolone (B192156) (4 infusions, 12h apart) | 68% | 88% | [13][14] |

Experimental Protocols

Experimental Induction of Bovine Mastitis

This protocol describes a general method for inducing experimental mastitis for the evaluation of antimicrobial agents.

Objective: To create a consistent and reproducible model of bovine mastitis for therapeutic evaluation.

Materials:

-

Lactating dairy cows, clinically healthy with low somatic cell counts.

-

Lyophilized mastitis pathogens (e.g., Staphylococcus aureus, Streptococcus agalactiae).[10][15]

-

Sterile growth medium (e.g., Todd-Hewitt broth).

-

Sterile phosphate-buffered saline (PBS).

-

Sterile syringes and teat cannulas.

-

Teat disinfectant.

Procedure:

-

Animal Selection: Select healthy lactating cows in mid-lactation. Confirm the absence of intramammary infections and low somatic cell counts (<100,000 cells/mL) in all quarters.[16]

-

Inoculum Preparation:

-

Culture the desired pathogen from a frozen stock in an appropriate broth medium.

-

Wash the bacterial cells by centrifugation and resuspend in sterile PBS to a predetermined concentration (e.g., 1000 colony-forming units (CFU)/mL). The exact inoculum size can vary depending on the pathogen and desired severity of infection.[15]

-

-

Induction:

-

Aseptically prepare the teats of the selected quarters.

-

Gently infuse a small volume (e.g., 1-2 mL) of the bacterial suspension into the teat canal using a sterile syringe and teat cannula.

-

-

Monitoring:

-

Monitor the cows for clinical signs of mastitis, including udder swelling, pain, and changes in milk appearance.

-

Collect milk samples at regular intervals for bacterial culture and somatic cell count (SCC) analysis to confirm infection.

-

Cephapirin Treatment Protocol for Lactating Cow Mastitis

This protocol outlines a typical treatment regimen for clinical mastitis in lactating cows using a commercial cephapirin sodium intramammary infusion product.

Objective: To evaluate the efficacy of cephapirin in treating active intramammary infections.

Materials:

-

Lactating cows diagnosed with clinical mastitis.

-

Commercial cephapirin sodium intramammary infusion syringes (e.g., 200 mg cephapirin per 10 mL syringe).[2][17]

-

Warm water and a suitable dairy antiseptic.

-

Individual paper towels.

-

70% alcohol swabs.

Procedure:

-

Pre-Treatment Sampling: Collect duplicate milk samples from the infected quarter(s) for bacteriological culture and SCC analysis.[18]

-

Udder Preparation:

-

Administration:

-

Using a partial or full insertion technique as per the product instructions, infuse the entire contents of one syringe into the infected quarter.[2]

-

Withdraw the syringe and gently massage the quarter to distribute the medication.

-

-

Treatment Regimen: Repeat the infusion once after 12 hours.[2][17]

-

Post-Treatment Monitoring and Sampling:

-

Observe the cows daily for the resolution of clinical signs.

-

Collect follow-up milk samples at specified time points (e.g., 14 and 21 days post-treatment) for bacteriological culture and SCC analysis to determine bacteriological and clinical cure.[18]

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the agar (B569324) dilution method for determining the MIC of cephapirin against mastitis pathogens.[1]

Objective: To determine the lowest concentration of cephapirin that inhibits the visible growth of a specific bacterium.

Materials:

-

Cephapirin analytical standard.

-

Mueller-Hinton agar.

-

Sterile petri dishes.

-

Bacterial isolates from mastitis cases.

-

0.5 McFarland turbidity standard.

-

Sterile saline or broth.

Procedure:

-

Plate Preparation: Prepare serial two-fold dilutions of cephapirin in molten Mueller-Hinton agar to achieve a range of final concentrations. Pour the agar into petri dishes and allow it to solidify.[18]

-

Inoculum Preparation: Prepare a standardized inoculum of each bacterial isolate equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions. Include a growth control plate (no antibiotic) and a sterility control plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of cephapirin that completely inhibits the visible growth of the bacteria.[18]

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of cephapirin and a typical experimental workflow for its evaluation in a bovine mastitis model.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental details may need to be optimized based on the research objectives and available resources. It is recommended to consult relevant literature and adhere to institutional animal care and use guidelines.

References

- 1. benchchem.com [benchchem.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. Pharmacokinetics of sodium cephapirin in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elimination kinetics of cephapirin sodium in milk after an 8-day extended therapy program of daily intramammary infusion in healthy lactating Holstein-Friesian cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 9. serwiss.bib.hs-hannover.de [serwiss.bib.hs-hannover.de]

- 10. Efficacy of a cephapirin dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. researchgate.net [researchgate.net]

- 14. Randomized noninferiority field trial evaluating cephapirin sodium for treatment of nonsevere clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental induction of bovine mastitis with human strains of group B streptococci (streptococcus agalactiae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Early inflammatory events of mastitis—a pilot study with the isolated perfused bovine udder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DailyMed - TODAY- cephapirin sodium suspension [dailymed.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Detecting Cephapirin Residues in Milk: An LC-MS/MS Application Note and Protocol

Introduction

Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic extensively used in veterinary medicine, particularly for treating mastitis in dairy cattle. The presence of antibiotic residues like Cephapirin in milk is a significant concern for food safety, as it can lead to allergic reactions in consumers and contribute to the development of antibiotic resistance.[1] Consequently, regulatory bodies have established maximum residue limits (MRLs) for Cephapirin in milk, necessitating sensitive and reliable analytical methods for routine monitoring. This document provides a detailed application note and protocol for the determination of Cephapirin residues in bovine milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and accuracy, making it suitable for regulatory compliance testing and research applications.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance data of the LC-MS/MS method for Cephapirin detection in milk, as established in various validation studies.

Table 1: Method Performance Characteristics

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.8 ng/mL | [2] |

| Limit of Quantification (LOQ) | 4.02 µg/kg | [3][4] |

| Linearity (R²) | 0.9812 - 0.9896 | [5] |

| Recovery | 84.53 - 95.70 % | [5] |

| Relative Standard Deviation (RSD) | < 17.25 % | [5] |

Table 2: Mass Spectrometry Parameters for Cephapirin Detection

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Varies by adduct (e.g., [M+H]⁺, [M+Na]⁺) |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

| Collision Energy | Optimized for specific transitions |

Experimental Protocols

This section details the step-by-step methodology for the analysis of Cephapirin residues in milk.

Materials and Reagents

-